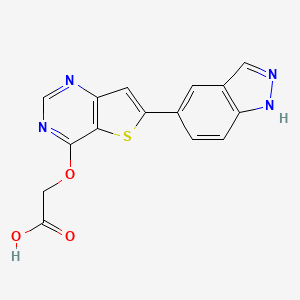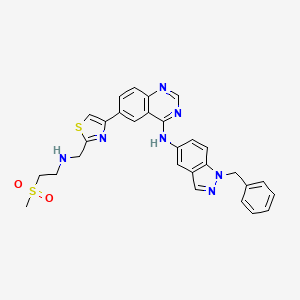![molecular formula C21H28N8O2 B10786516 1,1-Dimethylethyl {1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-3-piperidinyl}carbamate](/img/structure/B10786516.png)
1,1-Dimethylethyl {1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-3-piperidinyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2286096 is a small molecule inhibitor developed by GlaxoSmithKline. It is primarily known for its role as a focal adhesion kinase (FAK) inhibitor. Focal adhesion kinase is a protein tyrosine kinase that is involved in cellular adhesion and spreading processes. GSK2286096 has shown potential in the treatment of various cancers, including pancreatic cancer and meningiomas .
Preparation Methods
The synthesis of GSK2286096 involves several steps, starting with the preparation of key intermediates. One of the key intermediates is 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile, which is synthesized through a series of reactions involving nitration, reduction, and substitution. Another important intermediate is 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine, which is prepared through chlorination and amination reactions. The final step involves coupling these intermediates under specific conditions to yield GSK2286096 .
Chemical Reactions Analysis
GSK2286096 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the role of focal adhesion kinase in cellular processes.
Biology: It is used to investigate the mechanisms of cell adhesion, migration, and invasion.
Medicine: It has shown promise in the treatment of cancers, particularly those involving focal adhesion kinase overexpression.
Industry: It is used in the development of new therapeutic agents targeting focal adhesion kinase.
Mechanism of Action
GSK2286096 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is involved in the signaling pathways that regulate cell adhesion, migration, and survival. By inhibiting focal adhesion kinase, GSK2286096 disrupts these pathways, leading to reduced cell adhesion and increased apoptosis in cancer cells. The molecular targets of GSK2286096 include the phosphorylation site of focal adhesion kinase, tyrosine 397 .
Comparison with Similar Compounds
GSK2286096 is unique in its high selectivity for focal adhesion kinase compared to other similar compounds. Some similar compounds include:
PF-573228: Another focal adhesion kinase inhibitor with a different chemical structure.
TAE226: A dual inhibitor of focal adhesion kinase and insulin-like growth factor 1 receptor.
Properties
Molecular Formula |
C21H28N8O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C21H28N8O2/c1-21(2,3)31-20(30)24-13-5-4-8-29(11-13)17-10-15(25-19(23)26-17)12-6-7-14-16(9-12)27-28-18(14)22/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,24,30)(H3,22,27,28)(H2,23,25,26) |
InChI Key |
HVNQYDHDQBJAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine;hydrochloride](/img/structure/B10786434.png)

![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine;hydrochloride](/img/structure/B10786443.png)

![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10786448.png)
![(7R,13S)-4-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786455.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[[(1R,5S,6R,20S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786458.png)
![1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide](/img/structure/B10786460.png)
![N-[6-(2,3-difluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10786462.png)
![N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B10786489.png)


![4-tert-butyl-N-[6-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl]benzamide](/img/structure/B10786503.png)
![4-[[(7S)-9-cyclopentyl-5-methyl-6-oxo-7-prop-2-enyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786509.png)
